molecular formula C16H20F3N5O3S B2514084 N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1207046-74-9

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2514084
CAS No.: 1207046-74-9
M. Wt: 419.42
InChI Key: PMHZANMBNFFBTG-UHFFFAOYSA-N
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Description

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound known for its unique molecular structure and potential applications across various scientific fields. With its multiple functional groups and aromatic rings, this compound is intriguing for researchers exploring its chemical behavior and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, including the formation of the pyrimidinyl ring, the attachment of the dimethylamino and methyl groups, and the final sulfonamide formation

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to enhance yield and purity. This can be achieved through techniques like high-performance liquid chromatography (HPLC) for purification, and possibly the use of catalysts to expedite the reactions. The scale-up process would focus on efficient solvent usage, recycling of reagents, and ensuring safety protocols are strictly followed.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo several types of chemical reactions, including:

  • Oxidation: May involve transformation of the dimethylamino group to a nitroso or nitro derivative.

  • Reduction: Potentially reduces the sulfonyl group to a sulfinyl group under specific conditions.

  • Substitution: Nucleophilic or electrophilic substitutions may occur on the aromatic rings.

Common Reagents and Conditions

Oxidation may employ reagents like hydrogen peroxide or potassium permanganate under acidic conditions. Reduction might utilize agents like sodium borohydride or lithium aluminum hydride. Substitutions could involve halogenating agents or other nucleophiles/electrophiles suitable for aromatic substitution.

Major Products

The oxidation of the compound can lead to nitroso or nitro derivatives, while reduction can yield sulfinyl or amine derivatives. Substitution reactions depend on the reacting agents but can generate various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential use as a building block in the synthesis of more complex molecules. Its unique structure can aid in developing new synthetic methods.

Biology

In biological research, it may be used as a probe to study enzyme interactions or as a molecular scaffold for designing bioactive molecules.

Medicine

This compound has potential medicinal applications, including its role as a pharmacophore in the design of new therapeutic agents targeting specific biological pathways.

Industry

Industrially, it could be used in the development of novel materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways

The specific mechanism by which N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects depends on its target application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity and thereby influencing cellular pathways.

Comparison with Similar Compounds

Comparison and Uniqueness

Compared to other similar sulfonamide compounds, N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide stands out due to its combined aromatic and heterocyclic structure, which can offer unique interactions in biological systems.

List of Similar Compounds

  • N-(4-methoxyphenyl)-4-(trifluoromethoxy)benzenesulfonamide

  • N-(2-(methylamino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

  • 4-(trifluoromethoxy)benzenesulfonamide

This summary provides a comprehensive overview of the compound's synthesis, reactions, applications, and comparisons. It's a fascinating area for ongoing and future research.

Properties

IUPAC Name

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N5O3S/c1-11-22-14(10-15(23-11)24(2)3)20-8-9-21-28(25,26)13-6-4-12(5-7-13)27-16(17,18)19/h4-7,10,21H,8-9H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHZANMBNFFBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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